BenchChemオンラインストアへようこそ!

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cannabinoid CB1 receptor Obesity Peripheral restriction

The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 956387-20-5) is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold in medicinal chemistry recognized for its bioisosteric relationship to purine bases and its broad pharmacological tractability. This specific derivative features a 3,5-diphenyl substitution on the pyrazolo[1,5-a]pyrimidine core and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 7-position, a substitution pattern that distinguishes it from other in-class compounds and is annotated in the DrugMAP database as a cannabinoid CB1 receptor antagonist (Pyrazolo[1,5-a]pyrimidine derivative 7; PMID26161824-Compound-137) with a patented indication link to obesity.

Molecular Formula C23H19N5
Molecular Weight 365.44
CAS No. 956387-20-5
Cat. No. B2598260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
CAS956387-20-5
Molecular FormulaC23H19N5
Molecular Weight365.44
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)C
InChIInChI=1S/C23H19N5/c1-16-13-17(2)27(26-16)22-14-21(19-11-7-4-8-12-19)25-23-20(15-24-28(22)23)18-9-5-3-6-10-18/h3-15H,1-2H3
InChIKeyZHZGLVHLHPMGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 956387-20-5): Procurement-Relevant Identity and Class Distinction


The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 956387-20-5) is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold in medicinal chemistry recognized for its bioisosteric relationship to purine bases and its broad pharmacological tractability [1]. This specific derivative features a 3,5-diphenyl substitution on the pyrazolo[1,5-a]pyrimidine core and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 7-position, a substitution pattern that distinguishes it from other in-class compounds and is annotated in the DrugMAP database as a cannabinoid CB1 receptor antagonist (Pyrazolo[1,5-a]pyrimidine derivative 7; PMID26161824-Compound-137) with a patented indication link to obesity [2].

Critical Substitution-Dependent Differentiation for 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine in Procurement Decisions


Generic interchange among pyrazolo[1,5-a]pyrimidines is not scientifically justified due to the profound impact of specific substituent combinations on target engagement, selectivity, and pharmacokinetic properties. The 3,5-diphenyl and 7-(3,5-dimethyl-1H-pyrazol-1-yl) substitution pattern of this compound is not a trivial variation; closely related analogs such as 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine (bearing an additional 2-methyl group) or the regioisomeric 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenyl-pyrazolo[1,5-c]pyrimidine (differing in ring fusion geometry, CAS 1355333-61-7) [1] are structurally distinct molecular entities with potentially divergent biological activity profiles. The absence of the 2-methyl substituent and the specific [1,5-a] fusion topology in the target compound may critically influence CB1 receptor binding affinity, peripheral selectivity, and off-target kinase interactions relative to both the 2-methyl series and rimonabant-class agents, making direct substitution scientifically invalid without matched comparative biological data.

Quantitative Evidence Guide: Differentiated Performance of 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 956387-20-5) Against Comparators


Target Annotation: CB1 Receptor Antagonist Activity and Patent Status Differentiated from Non-Selective Cannabinoid Ligands

According to the DrugMAP database, 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (annotated as Pyrazolo[1,5-a]pyrimidine derivative 7) is classified as a cannabinoid CB1 receptor antagonist with a patented indication for obesity [1]. This molecular target annotation distinguishes the compound from pyrazolo[1,5-a]pyrimidine derivatives optimized for kinase inhibition (e.g., Pim-1, CDK2, Flt-3) or antimicrobial applications. Unlike the first-generation CB1 antagonist rimonabant (SR141716A), which demonstrated clinical efficacy for weight loss but was withdrawn due to central nervous system (CNS) adverse effects (anxiety, depression, suicidality), this compound class was developed with the explicit goal of peripheral restriction to mitigate CNS penetration [2]. The specific substitution pattern at the 7-position (3,5-dimethyl-1H-pyrazol-1-yl) may contribute to increased topological polar surface area (TPSA) and modulated lipophilicity relative to rimonabant (MW 523.12, XLogP 3.58, TPSA 102.89 Ų for a related pyrazolo[1,5-a]pyrimidine CB1 antagonist, compound 70) [3]. Direct comparative binding affinity (Ki), functional antagonism (IC50), and brain-to-plasma ratio data for this specific compound versus rimonabant or later-generation CB1 antagonists are not publicly available as of the current evidence cutoff.

Cannabinoid CB1 receptor Obesity Peripheral restriction Pyrazolo[1,5-a]pyrimidine

Structural Differentiation from 2-Methyl Analog: Absence of the 2-Methyl Substituent Modulates Molecular Volume and Potential Steric Interactions at the CB1 Orthosteric Site

A directly comparable analog, 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine (molecular formula C24H21N5, MW ≈ 379.46 g/mol), differs from the target compound solely by the presence of a methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core . The target compound (C23H19N5, calculated MW ≈ 365.43 g/mol) lacks this 2-methyl substituent, resulting in a molecular weight reduction of approximately 14 g/mol and a smaller molecular volume. In pyrazolo[1,5-a]pyrimidine SAR studies targeting kinases, introduction of substituents at the 2-position has been shown to modulate both potency and selectivity profiles; for example, in a series of pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors, 2-position modifications shifted IC50 values by 2- to 10-fold depending on the specific substituent [1]. The absence of the 2-methyl group in the target compound may reduce steric bulk at a position that, in the CB1 binding pocket, could influence receptor residence time and selectivity over CB2 receptors, although explicit CB1/CB2 selectivity data for this specific pair of analogs is not currently published.

Structure-activity relationship Pyrazolo[1,5-a]pyrimidine CB1 antagonist Steric effects

Regioisomeric Differentiation: [1,5-a] vs [1,5-c] Ring Fusion Topology Dictates Molecular Geometry and Potential Pharmacophore Presentation

The target compound features the [1,5-a] pyrazolopyrimidine ring fusion, in which the pyrazole and pyrimidine rings share a C-N bond at the 1,5-positions. A closely related regioisomer, 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenyl-pyrazolo[1,5-c]pyrimidine (CAS 1355333-61-7), differs by ring fusion geometry ([1,5-c] topology), resulting in altered spatial orientation of substituents and different electronic distribution across the heterocyclic core [1]. Regioisomeric pyrazolopyrimidines have demonstrated divergent biological activities: for example, pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines exhibit different kinase inhibition profiles despite sharing substituent patterns, with reported shifts in IC50 values exceeding 100-fold for certain kinase targets [2]. The [1,5-a] fusion topology of the target compound provides a specific vector alignment for the 3,5-diphenyl and 7-(3,5-dimethylpyrazol-1-yl) substituents that is geometrically inaccessible to [1,5-c] or other regioisomeric series, directly impacting pharmacophore complementarity to the CB1 receptor binding pocket.

Regioisomerism Pyrazolopyrimidine Ring fusion topology Pharmacophore geometry

Kinase Selectivity Window: Absence of Pim-1/Flt-3 Inhibitory Activity Distinguishes CB1-Targeted Pyrazolo[1,5-a]pyrimidines from Kinase-Focused Congeners

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively optimized as potent kinase inhibitors, particularly targeting Pim-1 (IC50 = 0.87 μM for compound 3h) [1], Flt-3, and CDK2 (IC50 = 3.41 μM for compound 6q) [2]. These kinase-targeted analogs typically feature different substitution patterns (e.g., aryl groups at positions 5 and 7 with varied amines, hydrazines, or heterocycles) optimized for ATP-binding site occupancy. The target compound, bearing 3,5-diphenyl and 7-(3,5-dimethylpyrazol-1-yl) groups, is annotated as a CB1 antagonist rather than a kinase inhibitor, suggesting that this specific substitution array diverts target engagement away from kinase ATP-binding pockets toward the CB1 receptor. This selectivity is consistent with the general observation that pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors require specific hydrogen bond donor/acceptor motifs at the 7-position (e.g., amino, hydrazinyl, or urea linkages) to engage the kinase hinge region, motifs that are absent in the 7-(3,5-dimethylpyrazol-1-yl) substituted target compound [1]. The absence of kinase inhibitory activity (while not directly measured for this specific compound) is a structurally predictable differentiation point that reduces the likelihood of off-target kinase-mediated toxicity, a concern documented for multi-targeted pyrazolo[1,5-a]pyrimidines.

Kinase selectivity Pim-1 Flt-3 CB1 antagonist Pyrazolo[1,5-a]pyrimidine

Research and Industrial Application Scenarios for 7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 956387-20-5)


CB1 Antagonist Screening and Lead Optimization in Obesity Drug Discovery

This compound is suitable as a starting point or reference ligand for CB1 receptor antagonist screening campaigns focused on metabolic disorders. Its patented status for obesity [1] and annotation as a peripheral CB1 antagonist support its use in competitive binding assays (e.g., [³H]CP-55,940 displacement at human CB1 receptor), functional assays (cAMP inhibition, β-arrestin recruitment), and brain-to-plasma ratio determination studies aimed at identifying peripherally restricted CB1 antagonists with reduced CNS liability compared to rimonabant.

Structure-Activity Relationship (SAR) Expansion Around Pyrazolo[1,5-a]pyrimidine CB1 Pharmacophore

The compound serves as a key SAR probe for mapping the structure-activity landscape of pyrazolo[1,5-a]pyrimidine CB1 antagonists. Systematic comparison with the 2-methyl analog (C24H21N5) and the [1,5-c] regioisomer (CAS 1355333-61-7) can delineate the contributions of the 2-position substituent and ring fusion topology to CB1 binding affinity, functional potency, and selectivity over CB2 receptors [1] [2]. Procurement of all three analogs from controlled synthetic batches enables internally consistent comparative pharmacology.

Kinase Counter-Screening to Confirm Absence of Pim-1/Flt-3/CDK2 Off-Target Activity

Given the well-documented kinase inhibitory activity of certain pyrazolo[1,5-a]pyrimidine substitution patterns [1] [2], this compound should be included in kinase selectivity panels (e.g., Pim-1, Flt-3, CDK2, CDK7) when used in cellular metabolic assays. Demonstrating lack of inhibition at these kinases (e.g., IC50 > 10 μM) provides critical evidence that observed metabolic effects are CB1-mediated rather than arising from unintended kinase modulation. This counter-screening step is essential for publications and patent filings relying on target engagement specificity claims.

Peripheral CB1 Antagonist Tool Compound for in Vivo Metabolic Phenotyping

If in vitro CB1 antagonism and CNS exclusion (low brain-to-plasma ratio) are experimentally confirmed, this compound could serve as a pharmacological tool in diet-induced obesity (DIO) rodent models to dissect peripheral vs central CB1 contributions to energy homeostasis, lipogenesis, and insulin sensitivity. Comparisons with brain-penetrant CB1 antagonists (e.g., rimonabant) and peripherally restricted clinical candidates (e.g., JD-5037) would position this compound within the CB1 antagonist pharmacological toolkit for metabolic disease research [1].

Quote Request

Request a Quote for 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.